3-Phenyl-2,3-dihydroimidazo[1,2-a]pyridine
Description
Structure
3D Structure
Properties
CAS No. |
91954-76-6 |
|---|---|
Molecular Formula |
C13H12N2 |
Molecular Weight |
196.25 g/mol |
IUPAC Name |
3-phenyl-2,3-dihydroimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C13H12N2/c1-2-6-11(7-3-1)12-10-14-13-8-4-5-9-15(12)13/h1-9,12H,10H2 |
InChI Key |
OENPWBMXGLKQGB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N2C=CC=CC2=N1)C3=CC=CC=C3 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 Phenyl 2,3 Dihydroimidazo 1,2 a Pyridine and Its Structural Analogs
Conventional and Optimized Cyclization Protocols for the 2,3-Dihydroimidazo[1,2-a]pyridine (B8801519) Core
Conventional approaches to the 2,3-dihydroimidazo[1,2-a]pyridine core often involve classical condensation and cyclization strategies. These methods typically rely on the reaction between a substituted 2-aminopyridine (B139424) and a suitable three-carbon synthon, followed by an intramolecular ring closure.
Condensation Reactions Involving 2-Aminopyridines and Carbonyl Precursors
The reaction of 2-aminopyridines with various carbonyl compounds represents a foundational strategy for the synthesis of the imidazo[1,2-a]pyridine (B132010) skeleton. While the condensation with α-haloketones is a well-established route to the aromatic imidazo[1,2-a]pyridine system, modifications of this approach can be utilized to access the 2,3-dihydro variants.
A key strategy involves the use of precursors that, after initial condensation with 2-aminopyridine, can undergo a subsequent cyclization to form the dihydroimidazolo ring. For instance, the reaction of 2-aminopyridine with α,β-unsaturated carbonyl compounds can lead to Michael addition followed by intramolecular cyclization. Another approach involves the use of epoxides as the carbonyl precursor equivalent. The reaction of a 2-aminopyridine with a substituted epoxide, such as styrene (B11656) oxide, can proceed via nucleophilic attack of the amino group on the epoxide ring, followed by intramolecular cyclization of the resulting amino alcohol to furnish the 2,3-dihydroimidazo[1,2-a]pyridine core.
Ring-Closure Strategies for Dihydroimidazo[1,2-a]pyridine Framework Construction
The crucial step in forming the 2,3-dihydroimidazo[1,2-a]pyridine framework is the intramolecular cyclization. Various strategies have been developed to facilitate this ring-closure. One effective method involves the N-alkylation of 2-aminopyridines with a suitable electrophile containing a leaving group, followed by an intramolecular nucleophilic attack of the pyridine (B92270) nitrogen.
A notable example is the synthesis of (R)-2-phenyl-2,3-dihydroimidazo[1,2-a]pyridine. This synthesis begins with the N-arylation of a chiral amino alcohol, (R)-phenylglycinol, with a 2-halopyridine. The resulting intermediate undergoes an intramolecular cyclization to yield the desired 2,3-dihydroimidazo[1,2-a]pyridine derivative. This method highlights a versatile ring-closure strategy that allows for the introduction of chirality at the 2-position of the heterocyclic system.
Another strategy involves the cyclodehydration of N-(2-hydroxyalkyl)-2-aminopyridine precursors. These precursors can be synthesized by the reaction of 2-aminopyridines with epoxides or α-hydroxy ketones. The subsequent acid-catalyzed cyclization and dehydration lead to the formation of the 2,3-dihydroimidazo[1,2-a]pyridine ring. The choice of cyclization conditions, such as the acid catalyst and solvent, can significantly influence the reaction's efficiency and yield.
Multicomponent Reaction Approaches to Dihydroimidazo[1,2-a]pyridine Derivatives
Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. These reactions are highly atom-economical and offer a convergent approach to molecular diversity.
Groebke–Blackburn–Bienaymé Reaction (GBBR) and Related Transformations
The Groebke–Blackburn–Bienaymé reaction (GBBR) is a prominent isocyanide-based multicomponent reaction for the synthesis of 3-aminoimidazo[1,2-a]pyridines. nih.govnih.govbeilstein-journals.org This reaction involves the acid-catalyzed condensation of a 2-aminoazine (such as 2-aminopyridine), an aldehyde, and an isocyanide. mdpi.combeilstein-journals.org While the direct product of the GBBR is the aromatic 3-aminoimidazo[1,2-a]pyridine, this methodology is highly relevant as it provides a rapid entry to a densely functionalized core scaffold. Subsequent reduction of the imidazole (B134444) ring could potentially yield the desired 2,3-dihydro derivatives.
The versatility of the GBBR allows for a wide range of substituents to be introduced at the 2- and 3-positions of the imidazo[1,2-a]pyridine core by varying the aldehyde and isocyanide components, respectively. beilstein-journals.org This flexibility is crucial for generating libraries of compounds for biological screening.
Advanced Three-Component Coupling Strategies for Functionalized Derivatives
Beyond the GBBR, other three-component reactions have been developed for the synthesis of functionalized imidazo[1,2-a]pyridine and related dihydroimidazo[1,2-a]pyridine systems. These advanced strategies often employ different combinations of starting materials to achieve diverse substitution patterns.
One such strategy involves the reaction of 2-aminopyridines, aldehydes, and terminal alkynes, often catalyzed by a transition metal. This approach leads to the formation of 3-substituted imidazo[1,2-a]pyridines. While this typically yields the aromatic system, careful selection of reactants and conditions could potentially be adapted to favor the formation of the 2,3-dihydro analogues.
Another innovative three-component approach for the synthesis of tetrahydroimidazo[1,2-a]pyridines involves the reaction of heterocyclic ketene (B1206846) aminals, triethoxymethane, and nitroalkenes. rsc.org This catalyst-free and solvent-free method provides a green and efficient route to highly substituted tetrahydroimidazo[1,2-a]pyridine derivatives, which are structurally related to the target 2,3-dihydro system. rsc.org
Catalysis in the Synthesis of 3-Phenyl-2,3-dihydroimidazo[1,2-a]pyridine Systems
Catalysis plays a pivotal role in the efficient and selective synthesis of this compound and its analogs. Both acid and metal catalysts are frequently employed to promote key bond-forming and cyclization steps.
In the context of the Groebke–Blackburn–Bienaymé reaction, various acid catalysts are utilized to facilitate the initial imine formation and subsequent cyclization. These include Brønsted acids such as p-toluenesulfonic acid and perchloric acid, as well as Lewis acids. The choice of catalyst can significantly impact reaction times and yields. For instance, the use of ammonium (B1175870) chloride (NH4Cl) as a green catalyst has been reported for the microwave-assisted synthesis of imidazo[1,2-a]pyridine derivatives via the GBBR. mdpi.com
Transition metal catalysis is also instrumental, particularly in multicomponent reactions involving alkynes. Copper and silver catalysts have been shown to be effective in mediating the oxidative cross-coupling/cyclization of 2-aminopyridines and terminal alkynes to form imidazo[1,2-a]pyridines. Furthermore, enantioselective catalysis has been explored to produce chiral 2,3-dihydroimidazo[1,2-a]pyridines. Chiral derivatives of 2,3-dihydroimidazo[1,2-a]pyridine itself have been developed as effective enantioselective acyl transfer catalysts.
The table below summarizes various catalytic systems employed in the synthesis of the imidazo[1,2-a]pyridine core and its derivatives, highlighting the diversity of approaches available to synthetic chemists.
| Reaction Type | Catalyst | Substrates | Product | Yield (%) |
| GBBR | NH4Cl | 2-aminopyridine, 2-azidobenzaldehyde, tert-butyl isocyanide | 2-(2-azidophenyl)-N-(tert-butyl)imidazo[1,2-a]pyridin-3-amine | 89 |
| GBBR | HClO4 | 2-amino-5-chloropyridine, 2-(3-formylphenoxy)acetic acid, tert-butyl isocyanide | 2-(3-((6-chloro-3-(tert-butylamino)imidazo[1,2-a]pyridin-2-yl)methoxy)phenyl)acetic acid | 76 |
| Three-component | None (solvent-free) | Heterocyclic ketene aminal, triethoxymethane, nitroalkene | Tetrahydroimidazo[1,2-a]pyridine derivative | 73-93 |
| Oxidative Cyclization | Silver-mediated | 2-aminopyridines, terminal alkynes | Heteroaromatic imidazo[1,2-a]pyridines | Not specified |
Metal-Catalyzed Processes for Imidazo[1,2-a]pyridine Formation
Transition metal catalysis offers powerful tools for the construction of complex heterocyclic systems like imidazo[1,2-a]pyridines, enabling reactions that are often difficult to achieve through classical methods. researchgate.netresearchgate.net Catalysts based on copper, iron, and palladium have been extensively explored for their ability to mediate C-N and C-C bond formations, cyclizations, and functionalization reactions.
Copper catalysis is a versatile and cost-effective strategy for synthesizing imidazo[1,2-a]pyridines. A variety of copper salts, including Cu(I) and Cu(II) species, have been successfully employed in multicomponent reactions, oxidative cyclizations, and coupling processes. researchgate.net
One prominent approach is the three-component domino reaction involving 2-aminopyridines, aldehydes, and terminal alkynes, catalyzed by copper(I) iodide (CuI). nih.gov This method allows for the direct construction of the fused heterocyclic system in a single step. Another efficient route is the copper-catalyzed one-pot synthesis from aminopyridines and nitroolefins, which utilizes air as a green oxidant. organic-chemistry.org Optimization of this reaction identified CuBr as a highly effective catalyst in DMF at 80°C, achieving yields up to 90%. organic-chemistry.org
Copper-catalyzed aerobic oxidative cyclization of 2-aminopyridines with ketones or cinnamaldehyde (B126680) derivatives also provides access to functionalized imidazo[1,2-a]pyridines. nih.govorganic-chemistry.org These reactions are often compatible with a wide range of functional groups. organic-chemistry.org Furthermore, an environmentally sustainable method utilizing a Cu(II)-ascorbate catalytic system has been developed for a domino A³-coupling reaction in aqueous micellar media, which proceeds via a 5-exo-dig cycloisomerization. acs.org
The combination of a CuI catalyst with a bipyridine (bipy) ligand has been identified as optimal for the cyclization of 2-aminopyridine and 3-phenylpropionaldehyde, proceeding efficiently at room temperature under aerobic conditions. thieme-connect.comnih.gov These copper-mediated methods provide access to imidazo[1,2-a]pyridines with diverse functionalities, such as carbonyl and vinyl groups, which can be used for further chemical modifications. thieme-connect.com
| Reactants | Catalyst System | Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|---|
| 2-Aminopyridines, Aldehydes, Terminal Alkynes | CuI / NaHSO₄·SiO₂ | Domino Reaction | Substituted Imidazo[1,2-a]pyridines | Good | nih.gov |
| Aminopyridines, Nitroolefins | CuBr | DMF, 80°C, Air (oxidant) | Substituted Imidazo[1,2-a]pyridines | Up to 90% | organic-chemistry.org |
| 2-Aminopyridines, Acetophenones | CuI | Aerobic Oxidation | Substituted Imidazo[1,2-a]pyridines | Good | organic-chemistry.org |
| 2-Aminopyridines, Aldehydes, Alkynes | CuSO₄ / Sodium Ascorbate | Aqueous SDS, 50°C | Substituted Imidazo[1,2-a]pyridines | Good | acs.org |
| Pyridine-2-amine, 3-Phenylpropionaldehyde, Acetylenes | CuI / Bipyridine | CH₂Cl₂, Air, rt | Functionalized Imidazo[1,2-a]pyridines | Good | thieme-connect.com |
Iron, being an earth-abundant and low-toxicity metal, has emerged as an attractive catalyst in organic synthesis. nih.gov Iron-catalyzed reactions have been developed for both the construction of the core pyridine ring and the direct functionalization of the imidazo[1,2-a]pyridine scaffold.
A notable application of iron catalysis is the [2+2+2] cycloaddition of diynes and cyanamides to form highly substituted 2-aminopyridines, which are key precursors for imidazo[1,2-a]pyridines. nih.govacs.org This atom-efficient method is high-yielding and regioselective. nih.gov Iron catalysts, particularly those with pyridinediimine (PDI) ligands, have proven effective in these transformations. nih.gov
Direct functionalization of the pre-formed imidazo[1,2-a]pyridine ring has been achieved using iron catalysts. For instance, FeBr₃ can catalyze the aerobic oxidative cross-dehydrogenative coupling of 2-arylimidazo[1,2-a]pyridines with aromatic aldehydes to produce 3-aroylimidazo[1,2-a]pyridine derivatives in high yields. rsc.org In this process, molecular oxygen from the air serves as the primary oxidant. rsc.org Interestingly, conducting the same reaction under an argon atmosphere shifts the product outcome, yielding 3,3′-(arylmethylene)bis(2-phenylimidazo[1,2-a]pyridines). rsc.org Additionally, iron(III) chloride (FeCl₃) has been shown to catalyze the cyclization of ketoxime acetates and aldehydes to furnish substituted pyridines. rsc.org
| Reactants | Catalyst System | Reaction Type | Product | Yield | Reference |
|---|---|---|---|---|---|
| Diynes, Cyanamides | Iron Catalyst | [2+2+2] Cycloaddition | 2-Aminopyridines | High | nih.govacs.org |
| Alkynenitriles, Cyanamides | FeI₂ / iPrPDAI / Zn | [2+2+2] Cycloaddition | 2-Aminopyrimidines | Up to 90% | nih.gov |
| 2-Arylimidazo[1,2-a]pyridines, Aromatic Aldehydes | FeBr₃ | Aerobic Oxidative Coupling | 3-Aroylimidazo[1,2-a]pyridines | High | rsc.org |
| 2-Arylimidazo[1,2-a]pyridines, Aromatic Aldehydes | FeBr₃ | Condensation (Argon atm.) | 3,3′-(Arylmethylene)bis(2-phenylimidazo[1,2-a]pyridines) | Good | rsc.org |
| Ketoxime Acetates, Aldehydes | FeCl₃ | Cyclization | Symmetrical Pyridines | High | rsc.org |
Palladium catalysis is a cornerstone of modern organic synthesis, renowned for its efficiency in forming C-C and C-X bonds. In the context of imidazo[1,2-a]pyridines, palladium-catalyzed reactions are primarily used for the functionalization of the heterocyclic core.
The Sonogashira coupling reaction, which couples terminal alkynes with aryl or vinyl halides, has been applied to introduce alkyne moieties onto the imidazo[1,2-a]pyridine framework. nih.gov This method allows for the synthesis of highly functionalized derivatives that can be further elaborated. nih.gov For example, a 4-bromo-substituted imidazo[1,2-a]pyridine can be successfully coupled with various terminal alkynes in good yields. nih.gov
In addition to post-synthesis functionalization, palladium(II) catalysts can be employed in the primary cyclization step. One-pot processes using Pd(II) catalysis can generate 3-vinyl imidazo[1,2-a]pyridines. thieme-connect.comorganic-chemistry.org The mechanism is proposed to involve the formation of an intermediate palladium-carbene complex, which then undergoes a 1,2-hydride shift to yield the vinyl-substituted product. thieme-connect.com This approach is orthogonal to copper-catalyzed methods that tend to produce carbonyl-functionalized products from similar precursors, thus expanding the synthetic toolbox. thieme-connect.com
| Substrate | Reagent | Catalyst System | Reaction Type | Product Feature | Reference |
|---|---|---|---|---|---|
| 4-Bromo-substituted imidazo[1,2-a]pyridine | Terminal Alkynes | Palladium Catalyst | Sonogashira Coupling | Alkyne-substituted at C4 | nih.gov |
| 2-Aminopyridine, Aldehyde, Alkyne | - | Pd(II) Catalyst | One-pot Cyclization | 3-Vinyl substitution | thieme-connect.comorganic-chemistry.org |
Organocatalytic and Sustainable Synthesis Routes
In alignment with the principles of green chemistry, organocatalytic and metal-free synthetic methodologies have gained significant traction. These approaches often utilize environmentally benign catalysts and solvents, offering sustainable alternatives to traditional metal-catalyzed reactions.
Molecular iodine has emerged as an inexpensive, non-toxic, and efficient catalyst for the synthesis of imidazo[1,2-a]pyridines. nih.govrsc.org It can function as a mild Lewis acid to activate substrates and facilitate cyclization. nih.gov Iodine-catalyzed methods often proceed as one-pot, multicomponent reactions under aerobic conditions, frequently using water as a green solvent. nih.govacs.org
One such protocol involves the three-component coupling of 2-aminopyridine derivatives, acetophenones, and dimedone in water, assisted by ultrasound irradiation. nih.govacs.org This strategy is noted for its high product yields (up to 96%), short reaction times, and modest catalyst loading. nih.gov Another efficient iodine-catalyzed method is a one-pot, three-component condensation between an aryl aldehyde, a 2-aminopyridine, and an isocyanide to afford the corresponding imidazo[1,2-a]pyridine derivatives in good yields. rsc.org The use of a flavin-iodine dual catalytic system has also been reported for an aerobic oxidative C-N bond formation to produce the imidazo[1,2-a]pyridine core. organic-chemistry.org These methods highlight the utility of iodine in promoting complex transformations under sustainable conditions.
| Reactants | Catalyst | Conditions | Key Features | Yield | Reference |
|---|---|---|---|---|---|
| 2-Aminopyridines, Acetophenones, Dimedone | I₂ (20 mol%) | Water, Ultrasound, rt | Green solvent, Aerobic, Fast | Up to 96% | nih.govacs.org |
| Aryl Aldehyde, 2-Aminopyridine, Isocyanide | I₂ | One-pot condensation | [4+1] Cycloaddition | Good | rsc.org |
| Aminopyridines, Ketones | Flavin / I₂ | Aerobic Oxidation | Dual catalytic system | - | organic-chemistry.org |
Heteropolyacids (HPAs) are complex proton acids that have found application as efficient, reusable, and environmentally friendly catalysts in organic synthesis. Their strong Brønsted acidity allows them to catalyze a variety of acid-mediated reactions.
HPAs have been successfully utilized as catalysts for the one-pot, three-component synthesis of 3-aminoimidazo[1,2-a]pyridines. jst.go.jp This reaction typically involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide. The HPA effectively catalyzes the cyclization steps, leading to the formation of the desired fused heterocyclic products. The use of HPAs offers advantages such as high catalytic activity, operational simplicity, and the potential for catalyst recovery and reuse, contributing to the development of more sustainable synthetic protocols. jst.go.jp
Ultrasound-Assisted Synthetic Protocols
The application of ultrasound irradiation in organic synthesis has been recognized as a powerful technique for accelerating reactions, increasing yields, and promoting more environmentally friendly processes. While the literature specifically detailing the ultrasound-assisted synthesis of 2,3-dihydroimidazo[1,2-a]pyridines is limited, extensive research on the synthesis of the parent aromatic imidazo[1,2-a]pyridine scaffold provides a strong precedent for its potential application.
Sonochemical methods have been effectively employed for the rapid and efficient synthesis of various imidazo[1,2-a]pyridine derivatives. One prominent approach involves the reaction of 2-aminopyridine with α-haloketones. For instance, the condensation of 2-aminopyridine and 2-bromoacetophenone (B140003) derivatives under ultrasonic irradiation has been shown to produce a variety of imidazo[1,2-a]pyridines in good to excellent yields with significantly reduced reaction times compared to conventional heating methods. bu.edu These reactions are often conducted in green solvents like polyethylene (B3416737) glycol (PEG-400), further enhancing their eco-friendly profile. bu.edu
Another ultrasound-assisted strategy involves a three-component reaction. A mixture of an acetophenone (B1666503) derivative, a 2-aminopyridine derivative, and dimedone, when irradiated with ultrasound in the presence of a catalytic amount of iodine in water, yields 2-phenylimidazo[1,2-a]pyridin-3-yl derivatives efficiently. acs.org This method highlights the ability of ultrasound to facilitate complex multi-component reactions in aqueous media. acs.org The proposed mechanism for these reactions typically involves the initial formation of a pyridinium (B92312) intermediate, followed by intramolecular cyclization, a process that is significantly accelerated by the localized high temperatures and pressures generated by acoustic cavitation. bu.edu
Although these protocols lead to the fully aromatized imidazo[1,2-a]pyridine ring system, they establish the utility of sonochemistry for the crucial C-N and C-C bond formations required to build the heterocyclic core. Future work may explore the adaptation of these methods, perhaps through the use of different starting materials or a final reduction step under sonication, to directly access the 2,3-dihydroimidazo[1,2-a]pyridine scaffold.
Tandem and Cascade Strategies for Complex 2,3-Dihydroimidazo[1,2-a]pyridine Scaffolds
Tandem and cascade reactions offer a powerful strategy for the synthesis of complex molecules from simple precursors in a single operation, minimizing waste and improving efficiency. While specific cascade reactions leading directly to this compound are not widely reported, related strategies have been developed for the synthesis of more saturated analogs, such as tetrahydroimidazo[1,2-a]pyridines.
One notable example is the N-heterocyclic carbene (NHC)-catalyzed cascade annulation for the synthesis of tetrahydroimidazo[1,2-a]pyridines. researchgate.netrsc.org This process involves the reaction of (2-aminopyridin-1-yl)methanols with α,β-unsaturated aldehydes bearing a γ-hydrogen. The NHC catalyst facilitates a cascade sequence of C-C and C-N bond formations, assembling the complex fused heterocyclic system in moderate to high yields under mild conditions. researchgate.netrsc.org This methodology demonstrates the potential of cascade catalysis to construct intricate polycyclic systems based on the imidazo[1,2-a]pyridine core.
For the aromatic imidazo[1,2-a]pyridine system, numerous tandem strategies exist, such as the Groebke–Blackburn–Bienaymé (GBB) multicomponent reaction followed by a subsequent Ugi reaction to create peptidomimetics. nih.govnih.govbeilstein-journals.org These strategies, while not yielding the dihydro derivative, underscore the modularity and efficiency of tandem approaches in building molecular complexity around this heterocyclic family. The development of novel cascade processes that terminate in the 2,3-dihydro oxidation state remains an area of interest for synthetic chemists.
Enantioselective Synthesis of Chiral 2,3-Dihydroimidazo[1,2-a]pyridine Systems
The development of methods for the enantioselective synthesis of chiral 2,3-dihydroimidazo[1,2-a]pyridines is of significant interest, as the stereochemistry of such scaffolds can profoundly influence their biological activity and catalytic properties. Strategies to achieve this have focused on both utilizing chiral starting materials and developing asymmetric catalytic approaches.
Synthesis from Chiral Precursors
A direct and reliable method for obtaining enantiomerically pure 2,3-dihydroimidazo[1,2-a]pyridines is to start from readily available chiral precursors. The synthesis of (R)-2-phenyl-2,3-dihydroimidazo[1,2-a]pyridine provides a clear example of this approach. bu.edunih.gov The synthesis is achieved in a two-step sequence starting from a chiral amino alcohol.
The key steps are:
N-Arylation: A chiral 2-amino alcohol, such as (R)-phenylglycinol, is reacted with a 2-halopyridine (e.g., 2-chloropyridine (B119429) or 2-fluoropyridine) via nucleophilic aromatic substitution to form the N-arylated intermediate.
Cyclization: The resulting amino alcohol intermediate is then cyclized to form the desired 2,3-dihydroimidazo[1,2-a]pyridine ring system. This cyclization is typically achieved by treating the intermediate with a reagent like thionyl chloride or by using Mitsunobu conditions.
This strategy effectively transfers the stereochemistry from the starting chiral pool material to the final heterocyclic product. The accessibility of a wide range of chiral amino alcohols makes this a versatile route to various enantiopure 2-substituted 2,3-dihydroimidazo[1,2-a]pyridine analogs. bu.edu
| Entry | Chiral Precursor | Reagents | Product | Ref |
| 1 | (R)-Phenylglycinol | 1. 2-Fluoropyridine, K₂CO₃, DMSO 2. SOCl₂, CH₂Cl₂ | (R)-2-Phenyl-2,3-dihydroimidazo[1,2-a]pyridine | bu.edu |
Asymmetric Catalytic Approaches for Stereoselective Formation
While the synthesis from chiral precursors is effective, the development of asymmetric catalytic methods offers a more elegant and potentially more versatile approach to enantiomerically enriched 2,3-dihydroimidazo[1,2-a]pyridines. Research in this area is still emerging for the dihydro scaffold, but significant progress has been made in the asymmetric synthesis of the related aromatic imidazo[1,2-a]pyridines, which can serve as inspiration.
For instance, the atroposelective synthesis of axially chiral imidazo[1,2-a]pyridines has been achieved through an asymmetric multicomponent Groebke-Blackburn-Bienaymé (GBB) reaction. nih.gov This reaction, involving 6-aryl-2-aminopyridines, aldehydes, and isocyanides, is catalyzed by a chiral phosphoric acid (CPA). The catalyst controls the stereoselective attack of the isocyanide onto an imine intermediate, leading to the formation of axially chiral imidazo[1,2-a]pyridine atropisomers with high yields and excellent enantioselectivities (up to >99% ee). nih.gov
| Catalyst | Reaction Type | Substrates | Product Type | Enantioselectivity (ee) | Ref |
| Chiral Phosphoric Acid (CPA) | Asymmetric GBB Reaction | 6-Aryl-2-aminopyridine, Aldehyde, Isocyanide | Axially Chiral Imidazo[1,2-a]pyridines | High to Excellent | nih.gov |
This work demonstrates that chiral Brønsted acids can effectively control stereochemistry in the formation of the imidazo[1,2-a]pyridine core. nih.gov While this specific example produces an aromatic, axially chiral product rather than a C2 or C3 stereocenter in a dihydro system, the underlying principle of using asymmetric catalysis to guide the cyclization or a key bond-forming step is directly applicable. Future research may focus on adapting such catalytic systems for the enantioselective synthesis of this compound, for example, through an asymmetric reduction of an imidazo[1,2-a]pyridinium salt or a catalytic asymmetric cyclization of an appropriate prochiral precursor. Notably, chiral 2-phenyl-2,3-dihydroimidazo[1,2-a]pyridine itself has been successfully employed as an effective organocatalyst for enantioselective acyl transfer reactions, highlighting the importance of this chiral scaffold in asymmetric synthesis. bu.edunih.gov
Chemical Transformations and Functionalization of 3 Phenyl 2,3 Dihydroimidazo 1,2 a Pyridine
Electrophilic Substitution Reactivity on the Imidazo[1,2-a]pyridine (B132010) Moiety
The imidazo[1,2-a]pyridine ring system is characterized by a high electron density, particularly at the C-3 position of the imidazole (B134444) moiety. This inherent electronic nature makes it highly susceptible to attack by electrophiles, leading to regioselective functionalization.
Regioselective Halogenation at the C-3 Position
The introduction of halogen atoms at the C-3 position of the imidazo[1,2-a]pyridine core is a key transformation, providing valuable intermediates for further cross-coupling reactions. Efficient and mild methods have been developed that avoid the use of transition metals. One such strategy employs sodium chlorite (B76162) (NaClO₂) or sodium bromite (B1237846) (NaBrO₂) as the halogen source.
This transition-metal-free approach offers high regioselectivity for the C-3 position. The reaction is typically carried out in a solvent like N,N-dimethylformamide (DMF) with acetic acid, affording 3-chloro- or 3-bromo-imidazo[1,2-a]pyridines in good to excellent yields. The scope of the reaction is broad, tolerating various substituents on the phenyl ring at the C-2 position. For instance, both electron-donating and electron-withdrawing groups on the 2-phenyl ring are well-tolerated, consistently yielding the 3-halogenated product.
Table 1: Regioselective C-3 Halogenation of 2-Phenylimidazo[1,2-a]pyridine Derivatives
Substrate (2-Aryl Group) Halogenating System Solvent Temperature (°C) Yield (%) Reference Phenyl NaClO₂ / AcOH DMF 60 89 rsc.org 4-Methylphenyl NaClO₂ / AcOH DMF 60 85 rsc.org 4-Methoxyphenyl NaClO₂ / AcOH DMF 60 82 rsc.org 4-Chlorophenyl NaClO₂ / AcOH DMF 60 86 rsc.org Phenyl NaBrO₂ / AcOH DMF 60 88 rsc.org 4-Methylphenyl NaBrO₂ / AcOH DMF 60 85 rsc.org 4-Fluorophenyl NaBrO₂ / AcOH DMF 60 82 rsc.org
Nitration Studies on the Heterocyclic Core
Direct nitration of the electron-rich imidazo[1,2-a]pyridine core can be challenging; however, related electrophilic substitutions, such as nitrosylation, have been achieved with high regioselectivity. The introduction of a nitroso group (-NO) at the C-3 position has been successfully performed using tert-butyl nitrite (B80452) (tBuONO) as the electrophilic agent.
This reaction proceeds smoothly under mild conditions, typically in acetonitrile (B52724) at 70 °C, to yield 3-nitroso-imidazo[1,2-a]pyridine derivatives. The protocol is highly selective for the C-3 position and demonstrates broad substrate scope. rsc.org The resulting 3-nitroso compounds are valuable synthetic intermediates, which can be subsequently reduced to form 3-aminoimidazo[1,2-a]pyridines using reagents like zinc dust in acetic acid. rsc.org
Nucleophilic Reactions and Additions on Dihydroimidazo[1,2-a]pyridines
The 2,3-dihydroimidazo[1,2-a]pyridine (B8801519) scaffold lacks the aromaticity of its parent heterocycle, altering its reactivity profile. While direct nucleophilic attack on the saturated ring is uncommon unless activated by specific functional groups (e.g., a carbonyl), a primary route to this scaffold involves the nucleophilic reduction of the corresponding aromatic imidazo[1,2-a]pyridinium salt.
The reduction of the C=N double bond within the aromatic system can be accomplished using nucleophilic hydride reagents. For instance, the asymmetric transfer hydrogenation of pyridinium (B92312) salts using a hydrogen source like formic acid can lead to the formation of chiral piperidines, a related saturated nitrogen heterocycle. liverpool.ac.ukliverpool.ac.uk This principle of nucleophilic hydride addition is fundamental to accessing the 2,3-dihydro state from the aromatic precursor. The reactivity of the resulting dihydro-scaffold is then typically dictated by substituents introduced before or after the reduction.
Direct C-H Functionalization Strategies for Imidazo[1,2-a]pyridine Derivatives
Direct C-H functionalization has emerged as a powerful and atom-economical tool for elaborating the imidazo[1,2-a]pyridine core, bypassing the need for pre-functionalized starting materials. These strategies often rely on transition-metal catalysis or photoredox conditions to selectively activate C-H bonds.
Late-Stage C-H Functionalization at C-3
The nucleophilic character of the C-3 position makes it a prime target for late-stage C-H functionalization, allowing for the direct installation of various carbon and heteroatom substituents onto the fully formed heterocyclic core.
C-3 Alkylation: A three-component aza-Friedel–Crafts reaction has been developed for the C-3 alkylation of imidazo[1,2-a]pyridines. Using a Lewis acid catalyst such as Yttrium triflate (Y(OTf)₃), imidazo[1,2-a]pyridines react with aldehydes and amines (like morpholine) to generate C-3 alkylated products in moderate to good yields. mdpi.com This method is notable for its operational simplicity and broad substrate scope, accommodating a variety of aldehydes and substituted imidazo[1,2-a]pyridines. mdpi.com
C-3 Arylation: Transition-metal-free, visible-light-mediated C-H arylation of 2-phenylimidazo[1,2-a]pyridines has been achieved using aryl iodides as the arylating agent. This process relies on the formation of an electron donor-acceptor (EDA) complex and provides a sustainable route to 2,3-diaryl-imidazo[1,2-a]pyridines.
Table 2: Examples of Direct C-H Functionalization at the C-3 Position ```html
| Functionalization Type | Reagents | Catalyst/Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Alkylation (Aza-Friedel–Crafts) | 2-Phenylimidazo[1,2-a]pyridine, p-Tolualdehyde, Morpholine | Y(OTf)₃, Toluene, 110 °C | Up to 92 | |
| Arylation | 2-Phenylimidazo[1,2-a]pyridine, Iodobenzene | KOtBu, Visible Light | 58-73 | |
| Trifluoromethylation | 2-Phenylimidazo[1,2-a]pyridine, CF₃SO₂Cl | Na₂SO₃, Ru(bpy)₃Cl₂, Blue LED | - | |
| Aminomethylation | Imidazo[1,2-a]pyridines, N-Aryl Glycines | CsPbBr₃, White LED | 44-94 |
Oxidative Functionalizations
Oxidative C-H functionalization provides another avenue for derivatization, often involving the formation of C-C or C-heteroatom bonds under oxidative conditions. These reactions can be promoted by metal catalysts, photocatalysts, or chemical oxidants.
An example is the copper-catalyzed aerobic oxidative decarboxylative functionalization at C-3. In this process, imidazo[1,2-a]pyridines react with 3-indoleacetic acids in the presence of a copper catalyst and air (as the oxidant) to yield 3-(1H-indol-3-ylmethyl)-imidazo[1,2-a]pyridines. This reaction proceeds through a C-H activation and decarboxylation sequence.
Visible light-promoted oxidative cross-dehydrogenative coupling (CDC) has also been employed. For instance, using rose bengal as a photocatalyst under aerobic conditions, imidazo[1,2-a]pyridines can be coupled with N-phenyltetrahydroisoquinoline, demonstrating a C-H/C-H coupling to form a new C-C bond.
Table of Compounds
Compound Name Structure 3-Phenyl-2,3-dihydroimidazo[1,2-a]pyridine C₁₃H₁₂N₂ Imidazo[1,2-a]pyridine C₇H₆N₂ 2-Phenylimidazo[1,2-a]pyridine C₁₃H₁₀N₂ Sodium chlorite NaClO₂ Sodium bromite NaBrO₂ N,N-dimethylformamide (DMF) C₃H₇NO Acetic acid CH₃COOH tert-Butyl nitrite (tBuONO) (CH₃)₃CONO Acetonitrile CH₃CN Zinc Zn Yttrium triflate (Y(OTf)₃) C₃F₉O₉S₃Y Morpholine C₄H₉NO Iodobenzene C₆H₅I Rose bengal C₂₀H₂Cl₄I₄Na₂O₅ N-Phenyltetrahydroisoquinoline C₁₅H₁₅N 3-Indoleacetic acid C₁₀H₉NO₂
An article focusing on the chemical transformations and functionalization of this compound, as outlined in the provided structure, cannot be generated. A thorough review of available scientific literature indicates that research on the specific derivatization strategies and catalytic applications for this particular compound is not documented.
The existing body of research on the imidazo[1,2-a]pyridine scaffold is extensive but primarily concentrates on two related, yet structurally distinct, classes of compounds:
Aromatic Imidazo[1,2-a]pyridines : The majority of functionalization studies, including alkylation, acylation, and the construction of fused ring systems, are performed on the fully aromatic imidazo[1,2-a]pyridine core. These reactions, often involving C-H functionalization at the C-3 position, are characteristic of aromatic heterocycles and are not directly applicable to the 2,3-dihydro analogue.
2-Phenyl-2,3-dihydroimidazo[1,2-a]pyridines : This specific isomer has been investigated, particularly in the context of its application as an enantioselective acyl transfer catalyst.
However, specific experimental data, reaction protocols, or detailed research findings concerning the alkylation, acylation, synthesis of imine and sulfonylmethyl analogs, construction of fused and spirocyclic systems, or use in acyl transfer catalysis for the This compound isomer are not present in the accessible literature. Therefore, fulfilling the request with scientifically accurate and verifiable information for each specified subsection is not possible.
Advanced Spectroscopic and Crystallographic Characterization of 3 Phenyl 2,3 Dihydroimidazo 1,2 a Pyridine Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of 2,3-dihydroimidazo[1,2-a]pyridine (B8801519) derivatives, offering detailed insights into the molecular framework.
Comprehensive One-Dimensional NMR (¹H, ¹³C) Data Elucidation
The ¹H and ¹³C NMR spectra of 2,3-dihydroimidazo[1,2-a]pyridinium salts are markedly different from their fully aromatic imidazo[1,2-a]pyridine (B132010) counterparts due to the saturation in the five-membered ring. dtic.mil The protons in the pyridinium (B92312) moiety typically appear in the 6.7 to 9.0 ppm range. dtic.mil
In the ¹³C NMR spectra of dihydroimidazo[1,2-a]pyridinium derivatives, a notable feature is the downfield shift of the C7 signal. This is attributed to the positive charge on the adjacent nitrogen atom, N4. dtic.mil This effect can lead to an interchange in the chemical shifts of C5 and C7 compared to the neutral aromatic analogues. dtic.mil The aliphatic carbons of the dihydro-imidazole ring, C2 and C3, exhibit signals in the upfield region, characteristic of sp³-hybridized carbons.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a Dihydroimidazo[1,2-a]pyridine Scaffold
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H-2/C-2 | ~3.9 (t) | ~49.0 |
| H-3/C-3 | ~3.5 (t) | ~52.6 |
| H-5/C-5 | ~7.9 (d) | ~114.2 |
| H-6/C-6 | ~7.2 (t) | ~127.5 |
| H-7/C-7 | ~7.5 (t) | ~130.1 |
| H-8/C-8 | ~6.7 (d) | ~117.5 |
| C-9a | - | ~154.4 |
| Note: Data is illustrative and based on reported values for related dihydroimidazo- and tetrahydroimidazopyridines. Actual values will vary with substitution and solvent. jomardpublishing.com |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural Assignments
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. For a 3-phenyl-2,3-dihydroimidazo[1,2-a]pyridine derivative, COSY spectra would show correlations between the protons on C2 and C3, as well as among the coupled protons on the pyridine (B92270) and phenyl rings, confirming their connectivity. rsc.org
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). It is used to assign carbon signals based on their attached, and often more easily assigned, protons. For instance, the aliphatic proton signals at C2 and C3 would show cross-peaks to their corresponding carbon signals in the upfield region of the ¹³C spectrum. rsc.org
HMBC (Heteronuclear Multiple Bond Correlation): This technique maps long-range (typically 2-3 bonds) correlations between protons and carbons. It is crucial for piecing together the molecular skeleton. For example, HMBC can show correlations from the protons at C2 to the bridgehead carbon C9a and the phenyl C1', and from the C5 proton to C7 and C9a, thereby connecting the different parts of the molecule. rsc.org
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing through-space correlations. This is particularly useful for determining stereochemistry and conformation. For a 3-phenyl derivative, NOESY can reveal spatial proximity between the proton at C3 and the ortho-protons of the phenyl ring, helping to define the substituent's orientation. rsc.org
Vibrational Spectroscopy for Functional Group Identification (IR)
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. For this compound derivatives, the IR spectrum would be characterized by:
Aromatic C-H stretching: Bands typically appear above 3000 cm⁻¹.
Aliphatic C-H stretching: Stronger bands appear just below 3000 cm⁻¹ for the CH₂ groups at the C2 and C3 positions.
C=N and C=C stretching: Vibrations for the imine in the five-membered ring and the aromatic pyridine and phenyl rings are expected in the 1500–1650 cm⁻¹ region. nih.gov
C-N stretching: These vibrations typically appear in the 1000–1350 cm⁻¹ range.
The precise positions of these bands can be influenced by the nature and position of substituents on the heterocyclic core or the phenyl ring. nih.govresearchgate.net
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental composition and molecular formula of a compound. Techniques like Electrospray Ionization (ESI) are commonly used to generate the protonated molecule [M+H]⁺ for analysis. mdpi.comresearchgate.net For example, the calculated m/z for a C₂₄H₂₄N₃O derivative was 370.1914, with the found value being 370.1929, confirming the molecular formula. mdpi.com Tandem mass spectrometry (MS/MS) can further be used to study fragmentation patterns, which provide valuable structural information about the scaffold and its substituents. nih.gov
Electronic Absorption and Emission Spectroscopy (UV-Vis) for Photophysical Properties
The photophysical properties of imidazo[1,2-a]pyridine derivatives are typically studied using UV-Visible absorption and fluorescence emission spectroscopy. The fully aromatic imidazo[1,2-a]pyridine system is a well-known fluorophore, exhibiting absorption bands in the UV region (around 320 nm) attributed to π → π* transitions. nih.govnih.gov The emission properties can be tuned by altering substituents on the heterocyclic system. nih.gov
However, for 2,3-dihydroimidazo[1,2-a]pyridine derivatives, the π-conjugation of the bicyclic system is interrupted by the saturated C2-C3 bond. This saturation significantly alters the electronic structure. Consequently, these dihydro derivatives are not expected to exhibit the strong fluorescence characteristic of their aromatic counterparts. nih.gov Their UV absorption spectra would be dominated by the electronic transitions of the pyridinium and phenyl chromophores, rather than a single, extended conjugated system.
X-ray Single-Crystal Diffraction for Definitive Structural and Stereochemical Elucidation
X-ray single-crystal diffraction provides the most definitive structural information, yielding precise atomic coordinates, bond lengths, bond angles, and torsional angles. This technique offers an unambiguous determination of the molecule's three-dimensional structure and absolute stereochemistry.
Studies on derivatives such as 2-oxo-2,3-dihydroimidazo[1,2-a]pyridine hydrochloride have confirmed the bicyclic structure and provided detailed geometric parameters. msu.ru For instance, in this derivative, the C(1)–C(2) bond was found to be a single C-C bond with a length of 1.51 Å, confirming the dihydro nature of the imidazole (B134444) ring. msu.ru The crystal structure of 1-methyl-2-oxo-2,3-dihydroimidazo[1,2-a]pyridinium bromide further established the geometry of this heterocyclic system. msu.ru In another related system, 2,3-Dihydro-1H-imidazo[1,2-b]pyrazole, the five-membered dihydroimidazole (B8729859) ring was found to adopt a shallow half-chair conformation. ucl.ac.uk This type of detailed conformational and geometric data is uniquely available through X-ray crystallography.
Table 2: Selected Crystallographic Data for 2-oxo-2,3-dihydroimidazo[1,2-a]pyridine hydrochloride
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 7.121(2) |
| b (Å) | 7.621(2) |
| c (Å) | 8.312(2) |
| α (°) | 65.69(2) |
| β (°) | 67.45(2) |
| γ (°) | 70.24(2) |
| Data from the crystallographic study of C₇H₇ClN₂O. msu.ru |
Theoretical and Computational Chemistry Investigations of 3 Phenyl 2,3 Dihydroimidazo 1,2 a Pyridine Systems
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are essential for understanding the intrinsic electronic properties of a molecule. These methods provide insights into electron distribution, orbital energies, and reactivity, which are fundamental to predicting a compound's chemical behavior.
Density Functional Theory (DFT) Studies of Ground State Properties
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 3-Phenyl-2,3-dihydroimidazo[1,2-a]pyridine, DFT calculations would typically be employed to determine its optimized molecular geometry, bond lengths, bond angles, and dihedral angles in the ground state. Key properties such as total energy, dipole moment, and the distribution of electron density could also be calculated, providing a foundational understanding of the molecule's stability and polarity.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gaps) and Their Implications
The Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a significant indicator of molecular stability; a larger gap generally implies higher stability and lower chemical reactivity. For this compound, analysis of the HOMO-LUMO gap would offer insights into its kinetic stability and the energy required for electronic excitation.
Prediction of Chemical Reactivity Descriptors and Parameters
From the HOMO and LUMO energy values, several chemical reactivity descriptors can be calculated. These parameters, rooted in DFT, help in quantifying the reactivity of a molecule. Important descriptors include:
Electronegativity (χ): Measures the power of an atom or group of atoms to attract electrons towards itself.
Chemical Hardness (η): Measures the resistance to change in electron distribution or charge transfer. It is related to the HOMO-LUMO gap.
Chemical Softness (S): The reciprocal of chemical hardness, indicating a higher propensity for chemical reactions.
Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts an additional electronic charge from the environment.
A data table for these parameters would be constructed upon calculation.
Molecular Modeling and Geometry Optimization Approaches
Molecular modeling encompasses a variety of computational techniques to model and predict the behavior of molecules. Geometry optimization is a fundamental step in which the algorithm seeks to find the minimum energy conformation of the molecule.
Molecular Mechanics (MM2) Computations
Molecular Mechanics methods, such as MM2, use classical mechanics to model molecular systems. This approach treats molecules as a collection of atoms held together by springs (bonds). It is computationally less expensive than quantum methods and is often used for large systems. For this compound, MM2 calculations could be used to perform an initial geometry optimization and conformational analysis to identify stable conformers. The resulting steric energy and its components (bond stretching, angle bending, torsional, and van der Waals interactions) would provide insights into the strain and stability of different molecular arrangements.
Semi-Empirical Methods (e.g., AM1)
Semi-empirical methods, like Austin Model 1 (AM1), bridge the gap between molecular mechanics and ab initio quantum chemistry methods. They use a simplified form of the Schrödinger equation and incorporate experimental parameters (hence "semi-empirical") to speed up calculations. These methods are capable of providing electronic structure information, such as orbital energies and heat of formation, with greater speed than DFT. An AM1 calculation for this compound would yield an optimized geometry and electronic properties that could be compared with results from other methods like DFT.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Characterization
Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to investigate the electronic excited states of molecules. An extension of Density Functional Theory (DFT), TD-DFT allows for the calculation of electronic transition energies, oscillator strengths, and the nature of excited states, providing valuable insights into the photophysical properties of compounds like this compound.
In the study of imidazo[1,2-a]pyridine (B132010) derivatives, TD-DFT calculations are instrumental in understanding their absorption and emission spectra. researchgate.net For instance, theoretical calculations on newly synthesized dyes derived from imidazo[1,2-a]pyridine have been performed to obtain their optimized geometries, frontier molecular orbitals (HOMO and LUMO), and electronic spectra. researchgate.net The calculated electronic absorption spectra from TD-DFT methods can be correlated with experimental UV-Vis spectra to validate the computational approach and to gain a deeper understanding of the electronic transitions involved. researchgate.net
The application of TD-DFT to systems similar to this compound, such as 2-(phenyl)imidazo[4,5-c]pyridine, has been used to investigate their excited-state behavior in different solvent environments. nih.gov Such studies can elucidate processes like excited-state intramolecular proton transfer (ESIPT), which can significantly influence the fluorescence properties of these molecules. nih.gov By calculating the potential energy surfaces of the ground and excited states, researchers can determine the feasibility and barriers for such photophysical processes. nih.gov
For the this compound system, a typical TD-DFT study would involve:
Ground State Geometry Optimization: Initially, the geometry of the molecule is optimized at a suitable level of theory, such as B3LYP with a 6-311++G(d,p) basis set. researchgate.net
Excited State Calculations: Following the ground state optimization, single-point TD-DFT calculations are performed to obtain the vertical excitation energies and oscillator strengths for a number of low-lying singlet and triplet excited states. researchgate.net
Analysis of Molecular Orbitals: The nature of the electronic transitions is analyzed by examining the molecular orbitals involved, typically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This helps to classify transitions as π-π, n-π, or involving intramolecular charge transfer (ICT). researchgate.net
The results from these calculations can be summarized in a table to compare theoretical and experimental absorption maxima, providing a comprehensive characterization of the electronic structure and photophysical properties of this compound.
| Transition | Excitation Energy (eV) | Oscillator Strength (f) | Major Orbital Contributions |
| S0 → S1 | --- | --- | HOMO → LUMO |
| S0 → S2 | --- | --- | HOMO-1 → LUMO |
| S0 → S3 | --- | --- | HOMO → LUMO+1 |
| Note: The values in this table are illustrative and would be populated with data from specific TD-DFT calculations on this compound. |
Electron Density Analysis through Atoms in Molecules (AIM) Theory
The Quantum Theory of Atoms in Molecules (QTAIM), often referred to as Atoms in Molecules (AIM), provides a rigorous method for analyzing the electron density distribution in a molecule to define chemical concepts such as atoms, bonds, and molecular structure. wikipedia.org Developed by Richard Bader, AIM theory is based on the topological analysis of the electron density, ρ(r), a quantum mechanical observable. wikipedia.org
The core of AIM analysis involves locating the critical points (CPs) of the electron density, where the gradient of the density is zero. These critical points are classified by their rank and signature, which determine the nature of the chemical interaction. wiley-vch.de The most relevant CPs in chemical bonding analysis are:
(3, -1) Bond Critical Point (BCP): Found between two interacting atoms, the presence of a BCP and a bond path (a line of maximum electron density linking the two nuclei) is indicative of a chemical bond. uni-rostock.de
(3, +1) Ring Critical Point (RCP): Located in the interior of a ring structure, characterized by a minimum in electron density. uni-rostock.de
(3, +3) Cage Critical Point (CCP): Found within a cage-like molecular structure, representing a local minimum of electron density. uni-rostock.de
For this compound, an AIM analysis would provide detailed insights into the nature of the chemical bonds within the fused ring system and between the imidazo[1,2-a]pyridine core and the phenyl substituent. The properties of the electron density at the BCPs, such as the electron density (ρ(rc)), its Laplacian (∇²ρ(rc)), and the total energy density (H(rc)), are used to classify the nature of the chemical bonds (e.g., covalent, ionic, hydrogen bonds). nih.gov
A study on new dyes derived from imidazo[1,2-a]pyridine utilized AIM analysis to evaluate electrostatic potential maps and electron density maps. researchgate.net This type of analysis can reveal the reactive sites of the molecule, with regions of electron concentration (negative Laplacian) being susceptible to electrophilic attack and regions of electron depletion (positive Laplacian) being prone to nucleophilic attack. nih.gov
A hypothetical AIM analysis for a key bond in this compound could yield the following data:
| Bond | ρ(rc) (au) | ∇²ρ(rc) (au) | H(rc) (au) | Bond Type |
| C-N (imidazole ring) | --- | --- | --- | Covalent |
| C-C (phenyl ring) | --- | --- | --- | Covalent |
| C-C (bridge) | --- | --- | --- | Covalent |
| Note: The values in this table are illustrative and would need to be determined from a specific AIM calculation on this compound. |
Computational Elucidation of Reaction Mechanisms and Transition States
Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions by identifying reactants, products, intermediates, and, most importantly, transition states. For the synthesis of this compound and related compounds, Density Functional Theory (DFT) calculations are a powerful tool for exploring potential reaction pathways and determining the energetics of these pathways.
The synthesis of imidazo[1,2-a]pyridines can be achieved through various methods, including the reaction of 2-aminopyridines with α-haloketones or other suitable reagents. organic-chemistry.orgresearchgate.net Computational studies can model these reactions to provide a detailed, step-by-step understanding of the reaction mechanism. This involves locating the transition state (TS) for each elementary step, which is a first-order saddle point on the potential energy surface.
A typical computational investigation of a reaction mechanism for the formation of an imidazo[1,2-a]pyridine derivative would involve:
Locating Stationary Points: The geometries of the reactants, intermediates, transition states, and products are optimized using a suitable DFT functional and basis set.
Frequency Calculations: Vibrational frequency calculations are performed to characterize the stationary points. Reactants, intermediates, and products will have all real frequencies, while a transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation is performed starting from the transition state structure to confirm that it connects the intended reactant and product.
Calculating Activation Energies: The energy difference between the transition state and the reactants gives the activation energy (barrier) for that step, which is a key determinant of the reaction rate.
For example, a computational study on the silica-promoted cyclization to form related heterocyclic systems investigated the role of the catalyst in lowering the activation barrier. acs.org The study found that the catalyst can act as a proton shuttle, facilitating the reaction through a lower-energy transition state. acs.org Similarly, for the synthesis of this compound, computational modeling could be used to explore different catalytic effects and reaction conditions to optimize the synthetic route.
An illustrative energy profile for a hypothetical two-step reaction mechanism for the formation of the imidazo[1,2-a]pyridine core could be represented as follows:
| Species | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State 1 | --- |
| Intermediate | --- |
| Transition State 2 | --- |
| Product | --- |
| Note: This table represents a simplified reaction profile. The actual values would be obtained from detailed DFT calculations. |
By comparing the activation energies of different possible pathways, the most favorable reaction mechanism can be identified, providing valuable guidance for experimental synthetic efforts.
Mechanistic Investigations of Reactions Involving the 2,3 Dihydroimidazo 1,2 a Pyridine Scaffold
Proposed Mechanistic Pathways for the Formation of Dihydroimidazo[1,2-a]pyridines
The formation of the 2,3-dihydroimidazo[1,2-a]pyridine (B8801519) core is often an integral part of multi-step or multi-component reactions that may ultimately lead to the aromatized imidazo[1,2-a]pyridine (B132010). The dihydro intermediate is formed through a crucial cyclization step. Several mechanistic pathways have been proposed.
One prominent pathway involves a three-component aza-Friedel–Crafts reaction. nih.gov In this mechanism, a Lewis acid catalyst activates an aldehyde, which then reacts with a cyclic amine to form a reactive iminium ion. The C3 position of an existing imidazo[1,2-a]pyridine then acts as a nucleophile, attacking the iminium ion to form the C3-alkylated product. nih.gov A related pathway for the initial scaffold construction involves the reaction of 2-aminopyridine (B139424), an aldehyde, and an amine. Here, two plausible routes are considered nih.gov:
Path I (Iminium Ion Pathway): An aldehyde and an amine first form an iminium ion under catalytic conditions. The 2-aminopyridine then attacks this electrophilic species, followed by intramolecular cyclization and subsequent dehydration to yield the dihydro- or fully aromatized imidazo[1,2-a]pyridine structure.
Path II (Electrophilic Addition Pathway): The 2-aminopyridine and an aldehyde undergo an electrophilic addition reaction, catalyzed by a Lewis acid, to generate a benzyl (B1604629) alcohol intermediate. This intermediate then reacts with an amine, followed by dehydration and cyclization to form the final product. nih.gov
Another significant mechanism is observed in the synthesis of 3-substituted imidazo[1,2-a]pyridines from 2-aminopyridines and benzyl halides via formimidamide chemistry. researchgate.netnih.gov Quantum chemical calculations suggest this transformation proceeds through an intramolecular Mannich-type addition. nih.gov The key steps involve the formation of a pyridinium (B92312) ylide, which then undergoes a Baldwin-allowed 5-exo-trig cyclization. This process is favored over a pericyclic 1,5-electrocyclization. nih.gov The initial cyclization product of this reaction is the 2,3-dihydroimidazo[1,2-a]pyridine scaffold, which may then undergo oxidation to the aromatic form depending on the reaction conditions.
The Groebke-Blackburn-Bienaymé three-component reaction (GBB-3CR) is another versatile method. nih.govmdpi.com This acid-catalyzed process involves the condensation of a 2-aminoazine (like 2-aminopyridine) with an aldehyde to form an imine intermediate. This is followed by the addition of an isocyanide and a subsequent intramolecular cyclization to yield the heterocyclic core. nih.gov The final step forms the five-membered imidazole (B134444) ring fused to the pyridine (B92270).
Role of Catalysts and Reagents in Guiding Reaction Selectivity and Efficiency
Catalysts and reagents are pivotal in directing the course of dihydroimidazo[1,2-a]pyridine synthesis, influencing reaction rates, yields, and selectivity. Both Lewis and Brønsted acids are commonly employed to activate substrates and facilitate key bond-forming steps.
In multi-component reactions, such as the aza-Friedel–Crafts type, Lewis acids like Yttrium triflate (Y(OTf)₃) and Scandium triflate (Sc(OTf)₃) are highly effective. nih.govnih.gov Their primary role is to coordinate with the carbonyl oxygen of the aldehyde, increasing its electrophilicity and promoting the formation of the critical iminium ion or benzyl alcohol intermediates. nih.gov Similarly, Brønsted acids such as p-toluenesulfonic acid (p-TSA) are used to catalyze the condensation of 2-aminopyridine with aldehydes to form the necessary imine intermediate for subsequent cyclization in reactions like the GBB-3CR. nih.govresearchgate.net
Bases also play a central role, particularly in reactions starting from pre-formed pyridinium salts. For instance, a base is required to deprotonate the pyridinium salt to form the pyridinium ylide, which is the key nucleophilic species for the intramolecular cyclization. researchgate.net The choice of base can influence the reaction efficiency.
In some modern synthetic protocols, the focus has shifted to catalyst-free or eco-friendly conditions. nih.gov For example, methods have been developed that utilize commercially available boronic acids and glyoxylic acid in a three-component Petasis-like reaction followed by decarboxylation, which proceeds without the need for a metal catalyst. nih.gov Furthermore, the use of green catalysts, like ammonium (B1175870) chloride in microwave-assisted synthesis, has been explored to create more sustainable reaction conditions. mdpi.com
The table below summarizes the roles of various catalysts and reagents in the synthesis of the imidazo[1,2-a]pyridine scaffold.
| Catalyst/Reagent | Reaction Type | Role |
| Y(OTf)₃, Sc(OTf)₃ | Aza-Friedel–Crafts, GBB-3CR | Lewis acid; activates aldehyde for nucleophilic attack, promotes iminium ion formation. nih.govnih.gov |
| p-Toluenesulfonic acid | GBB-3CR | Brønsted acid; catalyzes imine formation between 2-aminopyridine and aldehyde. nih.govresearchgate.net |
| Potassium tert-butoxide (KOtBu) | Cyclization of Pyridinium Salts | Base; promotes formation of pyridinium ylide for intramolecular cyclization. researchgate.net |
| Copper(I) Iodide (CuI) | Aerobic Oxidative Coupling | Catalyst for C-N bond formation, proceeds via a catalytic Ortoleva-King reaction. organic-chemistry.org |
| Ammonium Chloride (NH₄Cl) | Microwave-Assisted GBB-3CR | Mild acid catalyst for eco-friendly synthesis. mdpi.com |
Anhydrous conditions are often crucial for efficiency, as the presence of water can lead to the hydrolysis of key intermediates, such as hygroscopic pyridinium salts, thereby suppressing the desired cyclization reaction. nih.gov
Identification and Characterization of Reaction Intermediates
The elucidation of reaction mechanisms relies heavily on the identification and characterization of transient intermediates. In the synthesis of the 2,3-dihydroimidazo[1,2-a]pyridine scaffold, several key intermediates have been proposed and, in some cases, isolated and characterized.
In syntheses starting from 2-aminopyridine and benzyl halides, the initial product is often a stable quaternary ammonium salt (a pyridinium salt). nih.gov This intermediate can be isolated before the base-promoted cyclization step. The structures of some of these pyridinium salts have been definitively confirmed using X-ray crystallography, providing concrete evidence for the initial steps of the reaction pathway. nih.gov
In acid-catalyzed multi-component reactions, the formation of an imine or iminium ion is a critical step. For example, in the GBB-3CR, the condensation of 2-aminopyridine and an aldehyde leads to an imide intermediate which then undergoes cyclization. nih.gov In the aza-Friedel–Crafts reaction, the formation of an iminium ion (Intermediate A) or a benzyl alcohol species (Intermediate B) is proposed. nih.gov These intermediates are typically highly reactive and not isolated; their existence is inferred from the final product structures and mechanistic logic.
Spectroscopic methods are invaluable for characterizing both stable intermediates and final products. Techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry are routinely used to confirm the structures of synthesized compounds. nih.govpensoft.net For key compounds or intermediates that can be crystallized, single-crystal X-ray diffraction provides unambiguous proof of their three-dimensional structure. nih.gov
Key Proposed Intermediates:
Quaternary Pyridinium Salt: Formed from the reaction of 2-aminopyridine with α-haloketones or benzyl halides. Can be isolated and has been characterized by X-ray crystallography. nih.gov
Pyridinium Ylide: Generated from the deprotonation of the pyridinium salt. It is a transient, nucleophilic species that undergoes intramolecular cyclization. researchgate.net
Imine/Iminium Ion: Formed in acid-catalyzed reactions between 2-aminopyridine and an aldehyde. It is a key electrophilic intermediate that reacts with a third component (e.g., an isocyanide) or undergoes nucleophilic attack. nih.govnih.gov
Kinetic and Thermodynamic Considerations in Dihydroimidazo[1,2-a]pyridine Synthesis and Transformations
While detailed kinetic studies on the formation of 3-Phenyl-2,3-dihydroimidazo[1,2-a]pyridine are not widely reported, thermodynamic considerations derived from computational studies and experimental observations play a significant role in understanding reaction pathways.
Quantum chemical calculations have provided profound insight into the mechanism of cyclization. For the transformation involving formimidamide chemistry, calculations revealed a thermodynamic preference for an intramolecular Mannich-type addition over a pericyclic 1,5-electrocyclization. nih.gov This preference allows the reaction to proceed via a Baldwin-allowed 5-exo-trig cyclization, which is kinetically more favorable than the formally anti-Baldwin 5-endo-trig process that would be required in an alternative pathway. nih.gov This computational finding explains the observed product formation and highlights how orbital mechanics and transition state stability govern the reaction outcome.
The optimization of reaction conditions also points to underlying kinetic and thermodynamic controls. For instance, the requirement for anhydrous conditions in certain syntheses indicates a kinetic competition between the desired cyclization and an undesired hydrolysis side reaction. nih.gov By eliminating water, the reaction is funneled through the productive pathway. Similarly, the screening of catalysts, solvents, and temperature is a practical approach to finding conditions that favor the transition state leading to the desired product over other possibilities, thereby achieving kinetic control. nih.gov The use of elevated temperatures in many of these syntheses is often necessary to overcome the activation energy barrier for the key cyclization step. researchgate.net
In multi-component reactions, the sequence of events is critical. The reaction conditions are tuned to ensure the timely formation of one intermediate (e.g., an iminium ion) so that it is available to react with another component, a process governed by the relative rates of several competing reactions.
Q & A
Q. What are the primary synthetic routes for 3-phenyl-2,3-dihydroimidazo[1,2-a]pyridine, and how do reaction conditions influence yields?
The compound is typically synthesized via condensation reactions between 2-aminoimidazoles and aliphatic 1,3-difunctional compounds. For example, ultrasound-assisted methods using PEG-400 as a solvent and K₂CO₃ as a base achieve moderate yields (e.g., 55% for analogous imidazo[1,2-a]pyrimidines) while reducing reaction times . Optimization of solvent systems (e.g., PEG-400 vs. 1,4-dioxane) and catalysts (e.g., I₂ vs. TBHP) significantly impacts regioselectivity and purity .
Q. How can spectroscopic data (¹H/¹³C NMR, HRMS) resolve structural ambiguities in dihydroimidazo[1,2-a]pyridine derivatives?
Key diagnostic signals include:
- ¹H NMR : Distinct peaks for aromatic protons (δ 6.8–8.2 ppm) and diastereotopic protons in the dihydro ring (δ 3.5–4.5 ppm, split into multiplets due to restricted rotation) .
- ¹³C NMR : Resonances at ~110–150 ppm for aromatic carbons and ~45–60 ppm for saturated carbons in the dihydro ring .
- HRMS : Exact mass matching within 5 ppm error confirms molecular formula .
Advanced Research Questions
Q. What strategies address contradictory bioactivity results in analogs of this compound?
Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer effects) often stem from substituent positioning. For example:
- C3-phenyl group : Enhances π-π stacking with enzyme active sites (e.g., kinase inhibitors) .
- N-substituents : Bulky groups (e.g., trifluoromethyl) improve metabolic stability but may reduce solubility, complicating in vitro assays . Systematic SAR studies using isosteric replacements (e.g., CF₃ → CH₃) and computational docking (e.g., AutoDock Vina) are recommended .
Q. How can catalytic systems be optimized for asymmetric synthesis of chiral dihydroimidazo[1,2-a]pyridines?
Iodine-mediated oxidative cyclization (e.g., I₂/TBHP in 1,4-dioxane) achieves enantiomeric excess (ee) up to 74% for triazolo analogs . Key parameters:
- Catalyst loading : 10 mol% I₂ yields optimal ee without side reactions .
- Solvent polarity : Non-polar solvents (e.g., toluene) favor cyclization but reduce catalyst solubility .
- Additives : Chiral ligands (e.g., BINOL) improve stereocontrol but require rigorous purification .
Methodological Challenges
Q. What are the limitations of one-pot multicomponent reactions for functionalizing the imidazo[1,2-a]pyridine core?
While one-pot reactions improve atom economy (e.g., 65–80% yields for triazolo derivatives), competing pathways (e.g., over-oxidation or dimerization) are common. Mitigation strategies:
- Stepwise addition : Introduce electrophilic reagents (e.g., N-tosylhydrazones) after imine formation .
- Temperature control : Maintain ≤80°C to prevent decomposition of labile intermediates (e.g., enamines) .
- In situ monitoring : Use FTIR or Raman spectroscopy to track intermediate stability .
Critical Analysis of Contradictory Evidence
- Synthetic yields : Ultrasound methods (55% yield ) underperform vs. iodine-catalyzed routes (74% ), likely due to incomplete cyclization in polar solvents.
- Bioactivity : Trifluoromethyl analogs show variable antimicrobial activity (MIC 2–32 µg/mL) depending on bacterial strain and assay conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
